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1-ethylpyridin-4(1H)-one

Cat. No.: B13014059
M. Wt: 123.15 g/mol
InChI Key: KDRNILXJMALQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylpyridin-4(1H)-one is a derivative of the privileged 4(1H)-pyridinone scaffold, a six-membered heterocyclic structure recognized for its significant value in medicinal chemistry and drug discovery . This scaffold serves as a versatile bioisostere for amides, pyridines, and phenol rings, enabling the manipulation of physicochemical properties like polarity, lipophilicity, and hydrogen bonding capacity in fragment-based drug design . The pyridinone core can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with biological targets, such as the hinge region of various kinases . Researchers utilize this family of compounds in the development of potential therapeutic agents with a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects . The structure is also a key component in research related to neurodegenerative diseases, such as in the development of novel acetylcholinesterase inhibitors for Alzheimer's disease . The ethyl substitution at the nitrogen position can be used to fine-tune the compound's properties for specific research applications. As a building block, this compound offers multiple derivatizable positions for chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B13014059 1-ethylpyridin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-ethylpyridin-4-one

InChI

InChI=1S/C7H9NO/c1-2-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3

InChI Key

KDRNILXJMALQBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C=C1

Origin of Product

United States

Synthetic Methodologies for 1 Ethylpyridin 4 1h One and Analogues

Classical and Conventional Synthetic Routes

Conventional methods for the synthesis of the 1-ethylpyridin-4(1H)-one scaffold have long been established, primarily relying on foundational organic reactions such as cyclocondensation, the transformation of pyranone precursors, and the direct functionalization of a pre-formed pyridinone ring.

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental approach to constructing the pyridine (B92270) ring system. These methods typically involve the reaction of a 1,5-dicarbonyl compound or a synthetic equivalent with a nitrogen source, such as ammonia (B1221849) or a primary amine, to form the heterocyclic ring. youtube.com For the synthesis of pyridin-4-ones, precursors like 1,3,5-tricarbonyl compounds can be condensed with an amine. In the specific case of this compound, this would involve a reaction with ethylamine (B1201723). The process relies on the formation of enamine or imine intermediates, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridinone ring. nih.gov While a versatile and well-established method, these reactions can sometimes require harsh conditions and may lead to mixtures of regioisomers if unsymmetrical precursors are used. nih.gov

Aminolysis of Pyranone Precursors (e.g., Maltol Derivatives)

A widely utilized and effective method for synthesizing 1-substituted-4(1H)-pyridinones is the aminolysis of a corresponding 4H-pyran-4-one precursor. chemrxiv.orgnih.gov This reaction involves the nucleophilic attack of a primary amine on the pyranone ring, leading to a ring-opening and subsequent ring-closing sequence to form the pyridinone. nih.gov Maltol and its derivatives are common starting materials for this transformation. For the synthesis of this compound analogues, a suitable pyran-4-one is refluxed with ethylamine in a solvent such as water or ethanol. nih.govgoogle.com The reaction proceeds via a Michael addition of the amine, followed by the opening of the pyranone ring and subsequent cyclization with the loss of a water molecule to afford the final pyridinone product. nih.gov

Table 1: Aminolysis of Pyranone Precursors for Pyridin-4-one Synthesis

PrecursorAmineProductKey Features
MaltolEthylamine1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-oneDirect conversion of a readily available pyranone to a substituted pyridinone.
2,3,5-trimethyl-4H-pyran-4-oneAmmonia2,3,5-trimethylpyridin-4(1H)-oneDemonstrates the general applicability of aminolysis for pyridinone synthesis. google.com
Benzylated MaltolPrimary Amines1-Substituted-3-benzyloxy-2-methylpyridin-4(1H)-oneUse of a protecting group (benzyl) allows for subsequent deprotection to yield the 3-hydroxy pyridinone. nih.gov

Functionalization of Pre-existing Pyridin-4(1H)-one Rings

An alternative classical approach involves the direct functionalization of a pre-existing pyridin-4(1H)-one ring. To synthesize this compound, this method entails the N-alkylation of the parent compound, pyridin-4(1H)-one. The pyridinone nitrogen acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide. ysu.edunih.gov The reaction is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. researchgate.net However, a significant challenge in the alkylation of pyridinones is the potential for competing O-alkylation, which would yield a 4-ethoxypyridine (B3339012) instead of the desired N-alkylated product. ysu.edunih.gov The ratio of N- to O-alkylation can be influenced by factors such as the choice of solvent, base, and alkylating agent. researchgate.netnih.gov

Modern and Sustainable Synthetic Approaches

In recent years, synthetic organic chemistry has seen a significant shift towards the development of more sustainable, efficient, and environmentally benign methodologies. These modern approaches, including microwave-assisted synthesis and multi-component reactions, have been successfully applied to the synthesis of pyridinone derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.orgmdpi.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. mdpi.comresearchgate.netrsc.org In the context of this compound synthesis, microwave energy can be applied to both the aminolysis of pyranones and various cyclocondensation reactions. tandfonline.com The rapid and uniform heating provided by microwaves can enhance the efficiency of these transformations, often allowing for solvent-free or reduced-solvent conditions, which contributes to the "green" aspect of this methodology. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

Reaction TypeConventional HeatingMicrowave IrradiationAdvantages of Microwave
Bohlmann-Rahtz Pyridine SynthesisTwo-step process, high temperatures, long reaction times.One-pot reaction, 10-20 minutes, yields up to 98%. organic-chemistry.orgReduced reaction time, higher yields, energy efficiency. organic-chemistry.org
Multi-component Pyridine SynthesisOften requires reflux for several hours. nih.govCompleted in 2-7 minutes. nih.govacs.orgSignificant reduction in reaction time, often with improved yields. mdpi.comnih.gov
Annulated Pyridine SynthesisRequires extended reflux periods.Shorter reaction times and higher yields. rsc.orgIncreased efficiency and product output. rsc.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.netacsgcipr.orgresearchgate.net MCRs are characterized by their operational simplicity, high atom economy, and reduction of waste, making them an attractive and sustainable approach for the synthesis of complex molecules like pyridinones. researchgate.netresearchgate.net Several MCRs have been developed for the synthesis of the pyridine ring. researchgate.netacsgcipr.org For example, a one-pot condensation of an aldehyde, an active methylene (B1212753) compound, a β-ketoester, and an ammonium (B1175870) salt can lead to highly substituted pyridines. nih.govacs.org By selecting appropriate starting materials, including an ethylamine source, this strategy can be adapted for the efficient, one-pot synthesis of this compound analogues. nih.govbeilstein-journals.org These reactions can also be enhanced through the use of microwave irradiation, further improving their efficiency. rsc.orgnih.gov

Green Chemistry Principles in Pyridin-4(1H)-one Synthesis

The application of green chemistry principles to the synthesis of pyridin-4(1H)-ones aims to reduce the environmental impact of chemical processes. rasayanjournal.co.inmdpi.com These principles focus on creating safer, more efficient, and less wasteful synthetic routes. acs.orgnih.gov Key strategies include the use of safer solvents, catalysts, and energy-efficient methods like microwave irradiation. rasayanjournal.co.innih.gov

The core tenets of green chemistry are outlined in the 12 Principles of Green Chemistry, which advocate for waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. acs.orgnih.gov In the context of pyridin-4(1H)-one synthesis, this translates to designing reactions that incorporate the maximum number of reactant atoms into the final product, thus minimizing waste. acs.org For instance, multicomponent reactions (MCRs) are gaining traction as they allow for the synthesis of complex molecules like pyridine derivatives in a single step from three or more reactants, which enhances efficiency and reduces waste. rasayanjournal.co.in

The choice of solvent is a major focus, as solvents can account for a significant portion of the mass and environmental impact of a chemical process. acs.org Green approaches favor the use of water or other environmentally benign solvents, or even solvent-free conditions. mdpi.com Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products with less energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

| Reduce Derivatives | Avoiding the use of protecting groups through the use of highly selective enzymes or catalysts. | Fewer synthetic steps, leading to reduced waste and increased efficiency. acs.org |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of this compound and related compounds by providing precise control over reaction parameters. uc.ptalmacgroup.com This technology involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. nih.gov

The key benefits of flow chemistry stem from the high surface-area-to-volume ratio in microreactors, which allows for extremely efficient heat transfer. nih.govillinois.edu This is particularly advantageous for managing highly exothermic reactions safely. It also enables reactions to be performed at temperatures above the solvent's normal boiling point by applying pressure, which can significantly accelerate reaction rates. illinois.edu Enhanced mixing and mass transfer in flow systems are beneficial for multiphasic reactions, leading to improved yields and reproducibility. almacgroup.com

For the synthesis of heterocyclic compounds like pyridinones, flow chemistry allows for the development of automated, multi-step sequences where intermediates are generated and used in subsequent steps without isolation. researchgate.net This "telescoping" of reactions can significantly reduce manual handling, reaction time, and the potential for byproduct formation. nih.gov The modular nature of flow systems also facilitates easier scale-up compared to traditional batch processes; production can be increased by running the system for longer periods or by "numbering up" (running multiple systems in parallel). almacgroup.com

Table 2: Comparison of Batch vs. Flow Chemistry for Pyridin-4(1H)-one Synthesis

Feature Batch Chemistry Flow Chemistry
Heat Transfer Limited by vessel surface area, can lead to hotspots. Excellent due to high surface-area-to-volume ratio. nih.govillinois.edu
Temperature Control Slower response, less precise. Rapid and precise control. almacgroup.com
Mixing Can be inefficient, especially on a large scale. Highly efficient micromixing. almacgroup.com
Safety Handling large quantities of hazardous materials can be risky. Smaller reaction volumes at any given time enhance safety. uc.pt
Scalability Often requires re-optimization of reaction conditions. More straightforward by extending run time or "numbering up". almacgroup.com

| Reproducibility | Can vary between batches. | High degree of control leads to better reproducibility. uc.pt |

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound is critical to ensure the correct placement of the ethyl group on the nitrogen atom and to avoid the formation of other isomers, such as 1-ethylpyridin-2(1H)-one. Achieving this control has been a long-standing challenge in heterocyclic chemistry. chemrxiv.org The functionalization of the pyridine ring at specific positions requires carefully designed strategies.

One major challenge is controlling the position of alkylation on the pyridine or pyridone core. Direct alkylation of pyridine itself can lead to a mixture of regioisomers. chemrxiv.org Therefore, methods that direct functionalization to a specific carbon or nitrogen atom are highly valuable. For instance, the synthesis of N-substituted pyridinones often involves the cyclocondensation of precursors that already contain the desired N-substituent, thereby ensuring the regiochemical outcome.

In cases where functionalization of the pyridone ring is required, the choice of reagents and reaction conditions is paramount. For example, the selective deprotonation of a methyl group on the pyridone ring can be achieved by carefully selecting the base. researchgate.net While n-butyllithium might be effective for one substrate, a different base like potassium hexamethyldisilazide (KHMDS) may be required for another to achieve the desired regioselectivity. researchgate.net

Recent advances have focused on developing blocking groups that can temporarily occupy one position on the pyridine ring, directing subsequent reactions to another specific site. chemrxiv.org This approach allows for exquisite control over the position of incoming functional groups. Similarly, multicomponent reactions can be designed to provide high levels of regioselectivity in the formation of polysubstituted pyridine derivatives. mdpi.com The judicious choice of starting materials and catalysts in cycloaddition reactions can also address issues of poor regioselectivity, enabling access to specific isomers of substituted pyridines. researchgate.net

Table 3: Strategies for Regioselective Synthesis and Isomer Control

Strategy Description Application Example
Pre-functionalized Precursors Using starting materials that already contain the desired substituent at the correct position for cyclization. Cyclocondensation reactions to form the pyridinone ring with the N-ethyl group already in place.
Directing Groups Employing a chemical group to block a reactive site and direct incoming reagents to a different, specific position. A maleate-derived blocking group to control C-4 alkylation of the pyridine ring. chemrxiv.org
Base-Mediated Selective Deprotonation Choosing a specific base to selectively remove a proton from one position over another, creating a reactive anion at a defined site. Using KHMDS for selective methyl deprotonation of 1-methyl-4-pyridones. researchgate.net
Catalyst-Controlled Cycloaddition Utilizing specific catalysts in [4+2] cycloaddition reactions to favor the formation of one regioisomer over others. Nickel-catalyzed cycloaddition of 3-azetidinones with 1,3-enynes to access specific 3-hydroxy-4,5-alkyl-substituted pyridines. researchgate.net

| Multicomponent Reactions | Designing one-pot reactions where the components assemble in a highly ordered and regioselective manner. | A base-promoted eliminative nitrilimine-alkene cycloaddition for the regioselective synthesis of tetrasubstituted pyrazoles, a principle applicable to other heterocycles. mdpi.com |

Table of Compounds Mentioned

Compound Name
This compound
1-ethylpyridin-2(1H)-one
1-methyl-4-pyridone
n-butyllithium
potassium hexamethyldisilazide
3-azetidinone

Advanced Spectroscopic and Structural Characterization of 1 Ethylpyridin 4 1h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution and the solid state. For 1-ethylpyridin-4(1H)-one, ¹H and ¹³C NMR provide direct evidence for the carbon-hydrogen framework, while advanced techniques confirm connectivity and offer deeper structural insights.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ethyl group and the pyridinone ring. The chemical shifts (δ) are influenced by the electronic environment, including the electronegativity of the nitrogen atom and the anisotropic effects of the carbonyl group and the aromatic-like ring.

The ethyl group protons exhibit a characteristic A3X2 spin system. The methyl (CH₃) protons typically appear as a triplet in the upfield region, integrating to three protons. The methylene (B1212753) (CH₂) protons, being directly attached to the nitrogen atom, are deshielded and appear as a quartet at a lower field, integrating to two protons.

The protons on the pyridinone ring are deshielded due to the ring current and the electron-withdrawing nature of the adjacent carbonyl group. The protons at the C-2 and C-6 positions (α to the nitrogen) are chemically equivalent and appear as a doublet. The protons at the C-3 and C-5 positions (β to the nitrogen) are also equivalent and resonate as a doublet at a slightly higher field.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Multiplicity Expected Chemical Shift (δ, ppm)
H-2, H-6 Doublet 7.5 - 7.8
H-3, H-5 Doublet 6.3 - 6.6
N-CH₂-CH₃ Quartet 3.9 - 4.2

Note: Values are estimations based on data for analogous N-substituted pyridones and are solvent-dependent.

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom. The chemical shifts provide critical information about the hybridization and electronic environment of the carbons.

The most downfield signal corresponds to the carbonyl carbon (C-4) due to the strong deshielding effect of the double-bonded oxygen atom. The carbons of the pyridinone ring (C-2/C-6 and C-3/C-5) appear in the aromatic region, with the carbons alpha to the nitrogen (C-2/C-6) typically resonating at a lower field than the beta carbons (C-3/C-5). The carbons of the ethyl group appear in the upfield region, with the methylene carbon (N-CH₂) being more deshielded than the methyl carbon (-CH₃).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-4 (C=O) 175 - 180
C-2, C-6 138 - 142
C-3, C-5 115 - 120
N-CH₂-CH₃ 45 - 50

Note: Values are estimations based on data for analogous N-substituted pyridones and are solvent-dependent.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed.

2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would show correlations between the coupled protons of the ethyl group (CH₂ and CH₃) and between the adjacent protons on the pyridinone ring (H-2/H-6 with H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra are used to correlate each proton with its directly attached carbon atom. This would confirm the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about long-range (2-3 bond) couplings between protons and carbons. For instance, it would show correlations from the N-CH₂ protons to the C-2/C-6 carbons of the ring, confirming the N-ethyl substitution pattern.

Solid-State NMR (ssNMR) : In the solid state, molecules have restricted motion, leading to broad NMR signals due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings. emory.edu Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra of solid samples. emory.edu ssNMR can provide valuable information on the molecular conformation, packing, and dynamics of this compound in its crystalline form. nih.gov It is particularly useful for studying tautomerism and hydrogen bonding in the solid state, which are characteristic features of pyridone systems. researchgate.netwikipedia.org

Vibrational Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Studies on related 4-pyridone complexes indicate that this band appears around 1560 cm⁻¹, which is at a lower frequency than for typical ketones due to resonance within the ring system. cdnsciencepub.com The spectrum also shows characteristic bands for C=C and C-N stretching vibrations of the ring skeleton, as well as C-H stretching and bending modes for the ethyl group and the ring.

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H stretching (Aromatic/Vinyl) 3000 - 3100 Medium
C-H stretching (Aliphatic) 2850 - 3000 Medium
C=O stretching 1550 - 1580 Strong
C=C stretching (Ring) 1630 - 1650 Medium-Strong
C-N stretching (Ring) 1300 - 1400 Medium

Note: Frequencies are based on data for analogous 4-pyridone compounds. cdnsciencepub.com

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. For molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa (rule of mutual exclusion). While this compound lacks a center of symmetry, Raman spectroscopy is particularly sensitive to vibrations of the non-polar and symmetric bonds of the carbon skeleton.

The Raman spectrum would be expected to show strong bands for the ring breathing and ring stretching modes. The C=C stretching vibrations of the pyridone ring, which are strong in the IR spectrum, would also be visible in the Raman spectrum. The symmetric C-H stretching of the ethyl group would also be a characteristic Raman band. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the signal intensity for more detailed analysis.

Table 4: Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H stretching (Aromatic/Vinyl) 3000 - 3100 Medium
C-H stretching (Aliphatic) 2850 - 3000 Strong
C=O stretching 1550 - 1580 Weak-Medium
Ring Breathing/Stretching Modes 990 - 1050 Strong

Note: Raman shifts are estimations based on the analysis of pyridine (B92270) and its derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides significant insights into its electronic structure and the influence of its chemical environment. The pyridone ring system contains chromophores—groups of atoms responsible for absorbing light—that give rise to characteristic absorption bands in the UV-Vis spectrum.

Electronic Transitions and Absorption Maxima

The electronic spectrum of this compound is primarily characterized by π → π* transitions. Unlike the structurally related 4-pyrones, which exhibit a low-energy n → π* transition associated with the carbonyl group, this transition is typically absent or obscured in 4-pyridones. rsc.org The delocalization of the nitrogen lone-pair electrons into the aromatic ring system alters the energy levels of the molecular orbitals, making the π → π* transition the lowest energy absorption.

The absorption spectrum is expected to show multiple bands corresponding to different π → π* transitions within the conjugated system. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The precise wavelengths of maximum absorption (λmax) are influenced by the specific substitution on the pyridone ring.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Notes
π → π* Promotion of an electron from a π bonding orbital to a π* antibonding orbital 250-350 nm This is the principal and lowest-energy transition, giving rise to the main absorption band.

Solvatochromism and Environmental Effects on UV-Vis Spectra

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the molecule's ground and excited electronic states. The polarity of the solvent and its ability to form hydrogen bonds can significantly shift the absorption maxima. vlabs.ac.in

For this compound, the principal π → π* transition typically leads to an excited state that is more polar than the ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state. vlabs.ac.in This stabilization decreases the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths, also known as a red shift). vlabs.ac.inlibretexts.org

Conversely, if an n→π* transition were present, it would typically exhibit a hypsochromic shift (a shift to shorter wavelengths, or a blue shift) with increasing solvent polarity. vlabs.ac.inlibretexts.org This is because the non-bonding electrons in the ground state are stabilized by polar or hydrogen-bonding solvents, which increases the energy gap to the excited state. vlabs.ac.in The predominance of the pyridone tautomer in polar solvents further influences the observed spectra. researchgate.net

Table 2: Predicted Solvatochromic Effects on the Primary π → π Transition of this compound*

Solvent Polarity (Dielectric Constant, ε) Expected Shift in λmax Rationale
Hexane Low (~1.9) Baseline Minimal solute-solvent interaction.
Dichloromethane Moderate (~9.1) Slight Bathochromic Shift Increased stabilization of the more polar excited state.
Ethanol High (~24.6) Significant Bathochromic Shift Strong dipole-dipole interactions and hydrogen bonding stabilize the excited state. acs.orgnih.gov

Advanced UV-Vis Spectroscopic Methods (e.g., Derivative Analysis, Gaussian Fitting)

While a standard UV-Vis spectrum provides valuable information, complex molecules like this compound and its derivatives can exhibit broad absorption bands or overlapping peaks. Advanced mathematical techniques such as derivative analysis and Gaussian fitting can be employed to enhance spectral resolution and extract more detailed information. youtube.comijcrt.org

Derivative Analysis: This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. ijcrt.orgsemanticscholar.org

First Derivative (dA/dλ): Useful for identifying the exact position of peak maxima, which correspond to zero crossings in the first derivative spectrum. youtube.com

Second Derivative (d²A/dλ²): Particularly effective for resolving overlapping bands. A peak in the zero-order spectrum becomes a negative trough in the second derivative spectrum, often revealing hidden shoulders or minor peaks as distinct features. youtube.comijcrt.org This method can significantly increase selectivity in the analysis of mixtures or complex spectra. uw.edu.pl

Gaussian Fitting: This computational method involves deconvolution of a broad, experimental spectral band into a series of individual Gaussian-shaped curves. Each Gaussian curve represents a single electronic or vibronic transition. This analysis can provide the precise λmax, intensity, and bandwidth of the underlying transitions that are merged in the original spectrum, offering a more profound understanding of the molecule's electronic structure. The application of such deconvolution techniques has been shown to be effective in analyzing the spectra of related heterocyclic compounds. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Fragmentation Pathways and Molecular Ion Analysis

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M•+). chemguide.co.uk The molecular ion of this compound is expected to be observed at an m/z corresponding to its molecular weight. Due to its energetic instability, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. libretexts.org

The fragmentation of this compound is likely governed by the presence of the N-ethyl group and the pyridone ring structure. Based on established fragmentation principles for N-alkyl compounds and ketones, several key pathways can be predicted: libretexts.orgmsu.edu

Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). msu.edu This would involve the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable, resonance-delocalized cation.

McLafferty-type Rearrangement: Compounds with an alkyl chain containing a γ-hydrogen and a carbonyl group can undergo a McLafferty rearrangement. For this compound, this would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄). This pathway is common for N-ethyl and N-butyl pyridine N-oxides, a related class of compounds. researchgate.net

Ring Fragmentation: Subsequent fragmentation may involve the loss of small, stable neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridone ring itself.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Corresponding Neutral Loss Fragmentation Pathway
123 [C₇H₉NO]•+ - Molecular Ion (M•+)
108 [C₆H₆NO]+ •CH₃ Alpha-cleavage of the ethyl group.
95 [C₅H₅NO]•+ C₂H₄ (ethene) McLafferty-type rearrangement.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z of ions with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, as each element has a unique mass defect (the difference between its exact mass and its integer mass number). libretexts.orgnih.gov

For this compound, with the molecular formula C₇H₉NO, HRMS can distinguish it from other molecules that have the same nominal mass but a different elemental formula. The theoretical (calculated) monoisotopic mass is determined by summing the exact masses of the most abundant isotopes of each element in the molecule. chemeurope.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₉NO
Nominal Mass 123 Da
Monoisotopic (Exact) Mass 123.068414 u

An experimentally determined mass from an HRMS instrument that matches this calculated exact mass to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition. chemeurope.com

X-ray Diffraction Crystallography

The most unambiguous method for determining the molecular structure of a compound in the solid state is single-crystal X-ray diffraction. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides the data needed to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

While the specific crystal structure for this compound is not detailed in the available literature, the structure of a closely related derivative, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, offers insight into the pyridinone core. iucr.org The analysis of this compound confirmed its molecular structure and provided precise crystallographic data. iucr.org The crystallographic parameters for this derivative are detailed in the table below.

ParameterValue
CompoundEthyl 4-oxo-1,4-dihydropyridine-3-carboxylate
FormulaC₈H₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.9755 (3)
b (Å)7.7291 (3)
c (Å)14.4735 (6)
α (°)90
β (°)97.553 (4)
γ (°)90
Volume (ų)773.73 (6)
Z4

Table 1: Crystallographic data for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. iucr.org

The study revealed a nearly planar conformation for the molecule, with a dihedral angle of only 2.3(2)° between the 4-oxo-1,4-dihydropyridine ring and the ester moiety. iucr.org Such detailed structural elucidation is crucial for understanding the molecule's reactivity and interactions.

The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, collectively determine the crystal's stability, density, and melting point. Key interactions include hydrogen bonding and π-π stacking.

In the crystal structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, hydrogen bonding is the dominant intermolecular force. iucr.org The molecules form one-dimensional chains that propagate along the a-axis. This arrangement is sustained by bifurcated hydrogen bonds where the single N-H group donates to the carbonyl oxygen of the pyridinone ring of one molecule and the carbonyl oxygen of the ester group of another. iucr.org

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N—H···O=C(ring)0.86(2)1.96(2)2.738(2)134.9(17)
N—H···O=C(ester)0.86(2)2.15(2)2.923(2)139.6(17)

Table 2: Hydrogen-bond geometry for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. iucr.org

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is therefore of critical importance, particularly in the pharmaceutical industry.

Crystallographic studies are the primary means of identifying and characterizing different polymorphic forms. Each polymorph will have a unique unit cell and crystal packing, leading to a distinct X-ray diffraction pattern. Currently, there are no specific reports in the surveyed literature detailing polymorphism for this compound or its immediate derivatives. However, the potential for conformational polymorphism exists due to the flexibility of the ethyl group. Different orientations of this group could potentially lead to different packing arrangements and, consequently, different crystalline forms. Further crystallographic screening under various crystallization conditions would be necessary to investigate the potential polymorphism of this compound.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are highly sensitive to the three-dimensional structure of a molecule and are essential for determining the absolute configuration and conformational properties of enantiomers. This section is applicable to derivatives of this compound that contain a stereogenic center, rendering them chiral.

Circular Dichroism (CD) is one of the most common chiroptical techniques. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength, showing positive or negative peaks (known as Cotton effects) at absorption bands. The sign and intensity of these peaks are characteristic of the molecule's stereochemistry. nih.gov

For a derivative of this compound to be chiral, a chiral substituent would need to be introduced. For example, attaching a chiral group to the nitrogen, or to the ring, would create a chiral molecule. The chiroptical properties of such a molecule would be influenced by the electronic transitions of the pyridinone chromophore. Theoretical models have been used to examine the near-ultraviolet optical activity of dissymmetric pyridyl compounds, where an asymmetric carbon atom is part of a substituent group. rsc.org

Studies on host-guest complexes involving achiral pyridino-crown ethers and chiral aralkyl ammonium (B1175870) salts have demonstrated that CD spectroscopy can effectively distinguish different types of chiral interactions. nih.gov In these systems, the interaction between the host and guest can induce CD signals in the absorption region of the achiral chromophore, providing information about the nature and geometry of the complex. nih.gov Similarly, chiral derivatives of this compound would be expected to exhibit characteristic CD spectra, allowing for the elucidation of their absolute configuration and conformational preferences in solution.

Computational and Theoretical Chemistry of 1 Ethylpyridin 4 1h One Systems

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

No published studies were found that detail the optimization of the molecular geometry of 1-ethylpyridin-4(1H)-one using Density Functional Theory. Consequently, data on optimized bond lengths, bond angles, and dihedral angles for this specific molecule are not available.

Basis Set Selection and Functional Comparison for Accuracy

Without any computational studies on this compound, a comparison of different basis sets and DFT functionals to assess their accuracy for this molecule cannot be conducted.

Vibrational Frequency Analysis and Spectroscopic Correlations

There are no available theoretical vibrational frequency analyses for this compound. As such, a correlation between calculated and experimental spectroscopic data cannot be presented.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap for this compound have not been reported in the searched literature. This information is crucial for predicting the chemical reactivity and kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP) Surfaces

No studies detailing the Molecular Electrostatic Potential (MEP) surface of this compound were identified. An MEP analysis would typically reveal the regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive, localized Lewis structure representation. wikipedia.org This involves identifying localized one-center (lone pairs) and two-center (bonds) orbitals that correspond closely to a chemist's understanding of chemical bonding. wikipedia.org The analysis provides a quantitative description of bonding in terms of natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and natural bond orbitals (NBOs). wikipedia.org

A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. It evaluates the stabilization energy associated with charge transfer from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). openaccesspub.orgacadpubl.eu These donor-acceptor interactions signify deviations from an idealized, perfectly localized Lewis structure and are crucial for understanding phenomena like hyperconjugation and resonance. The stabilization energy, E(2), quantifies the strength of these interactions.

For this compound, an NBO analysis would reveal the nature of the C-N, C=C, and C=O bonds within the pyridinone ring, as well as the bonding within the ethyl substituent. It would identify the lone pairs on the oxygen and nitrogen atoms and quantify their delocalization into neighboring antibonding orbitals, which is critical for understanding the molecule's electronic structure and reactivity. However, specific E(2) interaction energies and orbital occupancies for this compound are not available in the cited literature.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are scalar fields used to visualize and analyze chemical bonding in a chemically intuitive manner. wikipedia.org They provide a three-dimensional mapping of regions where the probability of finding an electron pair is high, effectively partitioning the molecular space into areas corresponding to atomic cores, covalent bonds, and lone pairs. aps.orgjussieu.fr

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron near a reference electron of the same spin. wikipedia.org Its values range from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, characteristic of core electrons, covalent bonds, and lone pairs. A value of 0.5 is typical for regions of delocalized, "electron-gas-like" behavior. aps.org An ELF analysis of this compound would be expected to show distinct basins of localization for the C-C, C-H, C-N, and C=O bonds, as well as for the lone pairs on the oxygen and nitrogen atoms, providing a faithful visualization of its VSEPR structure. wikipedia.org

Local Orbital Locator (LOL): LOL is a related function that also identifies regions of high electron localization. It is derived from the kinetic energy density and often provides a clearer and more contrasted picture of bonding regions compared to ELF. For π-conjugated systems, LOL can be particularly insightful for distinguishing between regions of enhanced or weak electron delocalization.

A detailed ELF/LOL analysis for this compound would provide valuable visual insight into its electronic structure, but specific topological analyses and graphical representations for this molecule have not been reported in the available literature.

Reactivity Descriptors and Global Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a chemical system through a set of global reactivity indices. ekb.eg These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and are used to predict the stability and reactivity of a molecule as a whole. nih.gov

Ionization Potential and Electron Affinity

Ionization Potential (IP): The ionization potential is the minimum energy required to remove an electron from an isolated gaseous atom or molecule. purdue.edunih.gov A molecule with a low IP is a good electron donor. Within the framework of Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (EA): The electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. purdue.eduwikipedia.org A molecule with a high EA is a good electron acceptor. The EA can be approximated as the negative of the LUMO energy (A ≈ -ELUMO).

These two fundamental properties are the basis for calculating several other reactivity descriptors.

Chemical Hardness and Softness

Chemical Hardness (η): Chemical hardness measures the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.netresearchgate.net Hard molecules have a large HOMO-LUMO gap and are generally less reactive. libretexts.org It is calculated as: η = (I - A) / 2 ≈ (-EHOMO + ELUMO) / 2

Chemical Softness (S): Chemical softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and reactivity. researchgate.netresearchgate.net Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index

The electrophilicity index (ω) is a global reactivity descriptor that measures the stabilization in energy when a system acquires additional electronic charge from the environment. bohrium.comresearchgate.netresearchgate.net It quantifies the electrophilic power or "electron-loving" nature of a molecule. It is calculated using the chemical potential (μ = -(I+A)/2) and chemical hardness (η): ω = μ² / 2η

A high electrophilicity index indicates a good electrophile.

While the specific values for this compound are not available in the literature, the following table illustrates how these global reactivity descriptors would be presented based on calculated HOMO and LUMO energies.

DescriptorFormulaValue (eV)
EHOMO-Data not available
ELUMO-Data not available
Energy Gap (ΔE)ELUMO - EHOMOData not available
Ionization Potential (I)-EHOMOData not available
Electron Affinity (A)-ELUMOData not available
Chemical Hardness (η)(I - A) / 2Data not available
Chemical Softness (S)1 / ηData not available
Electrophilicity Index (ω)μ² / 2ηData not available
This table presents the formulas for key global reactivity descriptors. Specific calculated values for this compound are not available in the surveyed literature.

Solvent Effects and Continuum Models (e.g., IEF-PCM)

Chemical reactions and properties are significantly influenced by the solvent environment. Continuum solvation models are computational methods that account for the effects of a solvent without explicitly modeling individual solvent molecules, which would be computationally prohibitive. researchgate.net The Polarizable Continuum Model (PCM) is a widely used approach where the solute is placed in a molecule-shaped cavity within a continuous medium characterized by its dielectric constant. gaussian.com

The Integral Equation Formalism variant of PCM (IEF-PCM) is a robust and popular method for calculating the solvation energy. gaussian.comq-chem.com It provides a more sophisticated treatment of the solute-continuum electrostatic interactions. q-chem.com These calculations can predict how a solvent will affect a molecule's geometry, electronic properties (like HOMO-LUMO energies), and reactivity indices. For instance, a polar solvent can differentially stabilize the ground and excited states of a molecule, leading to shifts in its UV-Vis absorption spectrum. A computational study using the IEF-PCM model on this compound would provide insight into its behavior in various solvents, such as water or ethanol, by recalculating its properties in the presence of the solvent's reaction field. However, results from such a specific study on this compound are not documented in the reviewed scientific literature.

Non-Covalent Interactions (NCIs) Analysis (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient (RDG))

A comprehensive analysis of the non-covalent interactions (NCIs) for this compound using methodologies such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) is not available in the current body of scientific literature. Detailed computational studies focusing on the specific intermolecular and intramolecular interactions that govern the supramolecular architecture and crystal packing of this compound have not been published.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline solids. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and characterize various types of non-covalent interactions, such as hydrogen bonds and van der Waals forces. Similarly, the Reduced Density Gradient (RDG) method provides a visual representation of non-covalent interactions in real space, distinguishing between attractive and repulsive forces based on the electron density and its gradient.

While these techniques have been widely applied to a vast range of organic molecules to understand their solid-state behavior and physicochemical properties, a specific application to this compound has not been reported. Therefore, a detailed discussion and presentation of research findings, including 2D fingerprint plots from Hirshfeld analysis or RDG scatter plots for this particular compound, cannot be provided.

Computational Prediction of Spectroscopic Parameters (e.g., GIAO for NMR)

There are currently no published computational studies that specifically report the prediction of spectroscopic parameters for this compound using methods like the Gauge-Including Atomic Orbital (GIAO) approach for Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO method is a widely used quantum chemical technique to calculate magnetic shielding tensors, which can then be converted into chemical shifts for comparison with experimental NMR data. This comparison is crucial for structure verification, conformational analysis, and understanding the electronic environment of the nuclei.

Computational prediction of spectroscopic parameters involves optimizing the molecular geometry of the compound at a suitable level of theory and then performing the property calculation, such as NMR shielding constants. The accuracy of these predictions is highly dependent on the chosen theoretical level, basis set, and the inclusion of solvent effects.

As no specific studies have been performed for this compound, a data table of predicted versus experimental NMR chemical shifts (1H and 13C) cannot be generated. Such a table would typically include the calculated isotropic shielding values, the calculated chemical shifts (referenced to a standard like tetramethylsilane), and the corresponding experimental values, allowing for a direct comparison and assessment of the computational model's accuracy. Without dedicated research on this molecule, these detailed findings remain unavailable.

Reactivity and Reaction Mechanisms of 1 Ethylpyridin 4 1h One Derivatives

Electrophilic Aromatic Substitution Reactions

The 1-ethylpyridin-4(1H)-one ring is considered to be activated towards electrophilic aromatic substitution compared to pyridine (B92270) itself. Pyridine is notoriously unreactive under these conditions due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring and directs electrophiles to the 3-position under harsh conditions. In contrast, the 4-pyridone tautomer is electronically analogous to a phenol, with the N-ethyl group acting as a strong activating group that enhances the electron density of the ring.

The N-ethyl group and the exocyclic oxygen atom significantly influence the regioselectivity of electrophilic aromatic substitution on the this compound ring. The N-ethyl group is an electron-donating group, which activates the ring. Resonance structures show that the lone pair of electrons on the nitrogen atom can be delocalized into the ring, increasing the electron density, particularly at the C-2, C-3, C-5, and C-6 positions.

The halogenation of N-substituted-4-pyridones proceeds regioselectively, consistent with the directing effects of the N-alkyl group. For activated pyridine systems like hydroxypyridines, bromination with agents such as N-bromosuccinimide (NBS) occurs under mild conditions. Given that this compound is a derivative of a 4-hydroxypyridine (B47283) tautomer, it is expected to undergo bromination preferentially at the C-3 and C-5 positions.

Studies on the bromination of activated pyridines demonstrate that hydroxy-substituted pyridines are readily monobrominated in high yields. For instance, the reaction of 4-hydroxypyridine with one equivalent of NBS can lead to the formation of 3-bromo-4-hydroxypyridine. The reaction mechanism involves the attack of the electron-rich pyridine ring on the electrophilic bromine source. The stability of the resulting intermediate cation (the arenium ion) determines the regioselectivity. Attack at the C-3/C-5 position is favored as the positive charge in the arenium ion can be effectively delocalized without placing a positive charge on the carbon atom adjacent to the electron-donating nitrogen.

ReactantReagentSolventProduct(s)Yield
4-HydroxypyridineNBS (1 equiv.)Various3-Bromo-4-hydroxypyridineHigh
4-HydroxypyridineNBS (2 equiv.)Various3,5-Dibromo-4-hydroxypyridineHigh

This table presents data for the related compound 4-hydroxypyridine to illustrate the expected reactivity pattern for this compound.

Nucleophilic Addition Reactions

The this compound structure contains two primary sites for nucleophilic attack: the α,β-unsaturated system (positions C-2 and C-3 or C-5 and C-6) and the carbonyl carbon (C-4). The aromatic character of the ring generally reduces its susceptibility to Michael additions compared to non-aromatic enones.

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In this compound, the C-2/C-3 and C-5/C-6 double bonds are part of a conjugated system with the C-4 carbonyl group. While this makes them potential Michael acceptors, the aromaticity of the pyridone ring provides a significant energy barrier to reactions that would disrupt this stability.

For a Michael addition to occur, a soft nucleophile would attack the β-carbon (C-3 or C-5) of the conjugated system. This would lead to the formation of an enolate intermediate. Subsequent protonation would yield a dihydropyridone product, disrupting the aromatic system. Because of this high energetic cost, this compound and its derivatives are generally poor Michael acceptors under standard conditions. Highly reactive nucleophiles or specific reaction conditions that favor dearomatization would be required.

The carbonyl carbon (C-4) in this compound is an electrophilic center and can be attacked by strong, hard nucleophiles such as those found in organolithium or Grignard reagents. mnstate.eduwikipedia.orgadichemistry.com This reaction is a direct 1,2-addition to the carbonyl group.

The mechanism involves the nucleophilic attack on the carbonyl carbon, which breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol, a 1-ethyl-1,4-dihydropyridin-4-ol derivative. This reaction also results in the loss of aromaticity of the pyridone ring.

Studies on the reaction of organolithium reagents with various pyridyl ketones have shown that addition to the carbonyl group is a common pathway. For 4-pyridyl ketones, the reaction proceeds similarly to that of other aromatic ketones.

SubstrateReagentProduct Type
This compoundR-MgBr (Grignard)4-Alkyl-1-ethyl-1,4-dihydropyridin-4-ol
This compoundR-Li (Organolithium)4-Alkyl-1-ethyl-1,4-dihydropyridin-4-ol

This table illustrates the expected products from the reaction of this compound with strong organometallic nucleophiles.

Cycloaddition Reactions

The conjugated π-system of this compound derivatives allows them to participate in cycloaddition reactions, most notably [4+2] cycloadditions, also known as Diels-Alder reactions. wikipedia.org In these reactions, the pyridone ring can act as a dienophile.

The reactivity of 4-pyridone derivatives in Diels-Alder reactions depends on the nature of the substituents on both the pyridone (the dienophile) and the reacting diene. The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.org

Research into the Diels-Alder reactivity of 4-pyridone derivatives has shown that they can act as dienophiles. uncw.edu For instance, N-substituted-3-formyl-5,6-dihydropyridin-4-ones have been studied as dienophiles. In inverse-electron-demand Diels-Alder reactions, these electron-poor dienophiles react with electron-rich dienes. Conversely, in normal-electron-demand reactions, an electron-rich pyridone would react with an electron-poor diene. The presence of electron-withdrawing groups on the pyridone ring enhances its reactivity as a dienophile in normal-demand Diels-Alder reactions.

One study investigated the reactivity of N-tosyl- and N-t-butoxycarbonyl-3-formyl-5,6-dihydropyridin-4-one with various dienes. uncw.edu With an electron-rich diene like ethyl vinyl ether (an inverse-demand Diels-Alder), bicyclic pyran adducts were formed under mild conditions. However, with non-activated dienes (a normal-demand Diels-Alder), no reaction occurred even with Lewis acid catalysis. Reaction was only achieved with a highly activated diene, indicating that the pyridone system, in this case, is not a highly reactive dienophile. uncw.edu

DienophileDieneReaction TypeProduct
N-tosyl-3-formyl-5,6-dihydropyridin-4-oneEthyl vinyl etherInverse-demand Diels-AlderBicyclic pyran adduct
N-t-butoxycarbonyl-3-formyl-5,6-dihydropyridin-4-one1-dimethylamino-3-tertbutyldimethylsiloxy-1,3-butadieneNormal-demand Diels-AlderDihydropyranone adduct

This table is based on data for substituted dihydropyridin-4-ones, which serve as models for the cycloaddition reactivity of the this compound system.

Cross-Coupling Reactions (e.g., Heck-Mizoroki with N-(1-Alkylpyridin-4(1H)-ylidene)amine Ligands)

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, is a prominent example. wikipedia.orgnih.gov The efficiency of this reaction is highly dependent on the ligands coordinated to the palladium center.

Derivatives of 1-alkylpyridin-4(1H)-one, specifically N-(1-Alkylpyridin-4(1H)-ylidene)amines, have emerged as highly effective ligands for these transformations. researchgate.nettubitak.gov.tr These ligands, sometimes referred to as pyridinium (B92312) ylide enamines (PYEs), are exceptional electron donors, comparable to widely used N-heterocyclic carbenes (NHCs). tubitak.gov.tr Their strong electron-donating nature facilitates the crucial oxidative addition step in the catalytic cycle by increasing the electron density on the palladium catalyst. tubitak.gov.tr

The catalytic cycle of the Heck reaction involves several key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex. nih.govlibretexts.org

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-R bond. nih.govlibretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species. nih.govnih.gov

Reductive Elimination: The active Pd(0) catalyst is regenerated by the elimination of H-X, a process typically facilitated by a base. nih.gov

Researchers have synthesized various N-(1-methylpyridin-4(1H)-ylidene)amine ligands and tested their efficacy in the palladium-catalyzed Heck-Mizoroki reaction. These ligands significantly enhance the catalytic activity of palladium acetate. researchgate.nettubitak.gov.tr The synthesis is often a one-pot procedure involving the reaction of N-methylated-4-chloropyridinium triflate with a corresponding amine, followed by deprotonation. tubitak.gov.tr

Ligand StructureLigand NameAryl HalideAlkeneYield (%)
N-(1-methylpyridin-4(1H)-ylidene)-1-naphthylamine[L1]IodobenzeneStyrene95%
N-(1-methylpyridin-4(1H)-ylidene)-o-anisidine[L2]IodobenzeneStyrene92%
N-(1-methylpyridin-4(1H)-ylidene)-2-nitroaniline[L3]IodobenzeneStyrene89%
N-(1-methylpyridin-4(1H)-ylidene)-p-anisidine[L4]IodobenzeneStyrene94%
N-(1-methylpyridin-4(1H)-ylidene)-cyclohexylamine[L5]IodobenzeneStyrene90%

Ring-Opening and Recyclization Mechanisms

The pyridinone ring system can be synthesized and modified through reactions involving ring-opening and subsequent recyclization. These mechanisms are crucial for creating substituted pyridinone derivatives that may not be accessible through direct functionalization.

One such pathway involves the reaction of 1-carbamoyl-1-[3-(dimethylamino)propenoyl]cyclopropanes with reagents like phosphoryl chloride (POCl₃) or phosphorus tribromide (PBr₃). researchgate.net This process is believed to proceed through a ring-opening of the cyclopropane moiety, followed by an intramolecular cyclization to form a halogenated pyridin-2(1H)-one ring system. This method provides an efficient route to functionalized pyridinones, which are valuable intermediates in the synthesis of various aza-heterocycles. researchgate.net

Another relevant transformation is the tandem cycloaddition/cycloreversion sequence using 1,4-oxazin-2-one precursors. nih.gov These oxazinones can undergo a [4+2] cycloaddition reaction with alkynes. The resulting bicyclic intermediate is often unstable and readily undergoes a retro-[4+2] cycloaddition (cycloreversion), extruding a molecule like carbon dioxide to form a highly substituted pyridine ring. nih.gov The high reactivity of 1,4-oxazinones allows these reactions to proceed with a wide array of alkynes, even unactivated ones, providing a versatile method for constructing complex pyridine and, by extension, pyridinone-like scaffolds. nih.gov

Starting Material ClassReaction TypeKey IntermediateProduct Class
(Dimethylamino)propenoyl-Substituted CyclopropanesRing-Opening/RecyclizationOpen-chain enaminoneHalogenated Pyridin-2(1H)-ones
1,4-Oxazin-2-ones[4+2] Cycloaddition / retro-[4+2] Cycloreversion[2.2.2]BicycloalkenePolysubstituted Pyridines

Oxidation and Reduction Chemistry

The oxidation and reduction (redox) chemistry of this compound involves changes in the oxidation state of the atoms within the molecule, primarily through the gain or loss of electrons. youtube.comyoutube.com

Oxidation refers to the loss of electrons, resulting in an increase in oxidation number. du.edu.egpressbooks.pub For a pyridinone ring, oxidation can lead to several outcomes, including the introduction of hydroxyl groups, ring-opening, or the formation of N-oxides. The specific product depends on the oxidizing agent used and the reaction conditions. Strong oxidizing agents might lead to the degradation of the heterocyclic ring.

Reduction involves the gain of electrons, leading to a decrease in the oxidation number. youtube.com The reduction of the this compound ring can target the carbonyl group or the ring's double bonds. Catalytic hydrogenation, for example, can reduce the double bonds to yield a dihydropyridinone or a fully saturated piperidinone derivative. The carbonyl group can be reduced to a hydroxyl group, forming a 4-hydroxypyridine derivative. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation) determines the extent of the reduction.

ProcessDefinitionPotential Product from this compound
OxidationLoss of electrons, increase in oxidation state.Hydroxylated pyridinones, ring-opened products.
ReductionGain of electrons, decrease in oxidation state.1-Ethyl-dihydropyridin-4-one, 1-Ethyl-piperidin-4-one, 1-Ethyl-1,2,3,6-tetrahydropyridin-4-ol.

Catalyst-Mediated Transformations

Beyond the cross-coupling reactions discussed previously, this compound and its derivatives can undergo a variety of other transformations mediated by catalysts. These catalysts, often based on transition metals, lower the activation energy of reactions, enabling efficient and selective synthesis of new compounds. chemrxiv.org

Catalytic transformations can target different parts of the molecule:

Ring Hydrogenation: As mentioned in the reduction section, catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are commonly used with hydrogen gas to reduce the double bonds of the pyridinone ring. The degree of saturation can often be controlled by adjusting the catalyst, pressure, and temperature.

C-H Activation: Modern catalytic methods allow for the direct functionalization of C-H bonds. While challenging on electron-deficient rings like pyridinones, specialized catalyst systems (e.g., using iridium, rhodium, or palladium) can enable the introduction of new functional groups at specific positions, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions via single-electron transfer pathways. nih.gov A photocatalyst, upon absorbing light, can become a potent oxidant or reductant, initiating reactions under mild conditions. Such methods could potentially be applied to pyridinone derivatives for transformations like arylation or alkylation. nih.gov

The development of new catalysts is crucial for expanding the synthetic utility of the pyridinone scaffold, allowing for the creation of complex molecules with greater efficiency and selectivity. chemrxiv.org

Radical Reactions

Radical reactions involve intermediates with unpaired electrons and proceed through mechanisms distinct from polar (ionic) reactions. libretexts.org These reactions typically involve three stages: initiation, propagation, and termination. libretexts.org

The pyridine ring can participate in radical reactions. For instance, research has shown that 4-substituted pyridine derivatives can undergo a facile, light-initiated generation of a stable radical species under ambient conditions in the presence of water and air. This process often involves a visible color change, indicating the formation of the radical. While the stability of such radicals can vary, their generation opens up pathways for further reactions.

For a molecule like this compound, a radical could be generated through several means:

Homolytic Cleavage: High heat or UV light can break a bond (e.g., a C-H bond on the ethyl group) to form two radicals.

Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) can be used to generate radicals that then react with the substrate. uchicago.edu

Single Electron Transfer (SET): A reductant or oxidant can transfer a single electron to or from the pyridinone, forming a radical ion.

Once formed, these radical intermediates can undergo various transformations, such as addition to double bonds, hydrogen atom abstraction, or cyclization, making radical chemistry a powerful tool for modifying the pyridinone structure. mdpi.com

Protonation and Deprotonation Equilibria

The this compound molecule can act as both a Brønsted-Lowry acid and base, participating in protonation and deprotonation equilibria depending on the pH of the medium.

Protonation: The most basic site in this compound is the exocyclic oxygen atom of the carbonyl group. In an acidic medium, this oxygen can be protonated to form a resonance-stabilized pyridinium cation. This protonation increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack. The equilibrium is dictated by the pKa of the conjugate acid. For the parent compound 4-hydroxypyridine (which exists predominantly as 4(1H)-pyridone), the pKa for the protonated form is approximately 3.27.

Deprotonation: The N-H proton in the parent 4(1H)-pyridone is weakly acidic, with a pKa of about 11.09. In this compound, this proton is replaced by an ethyl group, so deprotonation would have to occur at a C-H bond. This is a much less favorable process and requires a very strong base. For instance, reactions of substituted pyridines with strong magnesiated bases can lead to deprotonation at a ring carbon, allowing for subsequent reaction with electrophiles. However, depending on the substrate, this can compete with nucleophilic addition to the ring.

The state of protonation significantly affects the molecule's physical properties, such as solubility, and its chemical reactivity.

CompoundEquilibriumApproximate pKaNotes
4(1H)-PyridoneProtonation (O-atom)3.27 (for conjugate acid)Forms a hydroxy-pyridinium cation.
4(1H)-PyridoneDeprotonation (N-H)11.09Forms a pyridonate anion.
This compoundProtonation (O-atom)~3.3Expected to be similar to the parent compound.
This compoundDeprotonation (C-H)> 25 (estimated)Requires a very strong base (e.g., organolithium or magnesiated amide).

Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis

The inherent reactivity of the 1-ethylpyridin-4(1H)-one core allows for its elaboration into a diverse array of more complex structures. This has made it a sought-after starting material for synthetic chemists aiming to construct novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Synthesis of Complex Heterocyclic Systems: Pyrido-fused Heterocycles (e.g., Pyridopyrimidines)

The pyridinone ring system is a key component in the synthesis of various fused heterocyclic compounds. One notable application is in the formation of pyridopyrimidines, a class of compounds with significant biological activities. The synthesis often involves the reaction of a suitably substituted pyridinone with various reagents to construct the fused pyrimidine (B1678525) ring. For instance, 1-aryl-4(1H)-pyrido[2,3-d]pyrimidones have been synthesized by the cyclization of 2-anilinonicotinamides with triethyl-orthoformate. nih.gov This general strategy highlights the utility of the pyridinone scaffold in accessing complex, fused heterocyclic systems. The specific substitution at the N1 position, such as the ethyl group in this compound, can influence the solubility, reactivity, and ultimately the biological properties of the final pyridopyrimidine product.

The general synthetic approach often involves the following key steps:

Functionalization of the Pyridinone Ring: Introduction of reactive groups, such as amino or carboxyl functionalities, at appropriate positions on the pyridinone ring.

Cyclization: Reaction with a suitable reagent to form the fused pyrimidine ring.

Reactant 1Reactant 2ProductReference
2-AnilinonicotinamidesTriethyl-orthoformate1-Aryl-4(1H)-pyrido[2,3-d]pyrimidones nih.gov

Spiro Compounds

The pyridinone scaffold has also been employed in the synthesis of spiro compounds, which are molecules containing two rings connected by a single common atom. These three-dimensional structures are of increasing interest in drug discovery. rsc.org The synthesis of spiro[indoline-3,4'-pyridinones] can be achieved through one-pot, multi-component reactions. nih.gov While a direct example using this compound was not found, the general methodology involves the reaction of an in situ generated β-enamino ester with isatin (B1672199) and a suitable active methylene (B1212753) compound. nih.gov By analogy, a derivative of this compound could potentially be utilized in similar domino reactions to generate novel spiroheterocycles. nih.govamazonaws.com The synthesis of these complex structures often relies on a sequence of reactions, including Michael additions and subsequent intramolecular cyclizations. nih.gov

Precursors for Specialized Organic Reagents

Pyridinone derivatives, including N-alkylated versions like this compound, serve as valuable precursors for a variety of specialized organic reagents. nih.gov Their chemical structure allows for a range of transformations, making them versatile starting points for more complex molecules. For instance, the pyridinone core can be modified through various reactions such as electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, to introduce diverse functionalities. These functionalized pyridinones can then be used in the synthesis of targeted molecules with specific properties. One common route to pyridinones involves the treatment of a deacetylated pyranone with an amine, such as ethylamine (B1201723), to yield the corresponding N-ethylpyridinone. nih.gov

Ligands in Coordination Chemistry

The ability of the pyridinone scaffold to bind to metal ions has led to its extensive use in the design and synthesis of ligands for coordination chemistry. The nitrogen and oxygen atoms of the pyridinone ring can act as donor atoms, forming stable complexes with a variety of metal ions.

Chelation Properties with Metal Ions

Hydroxypyridinones are particularly well-known for their strong chelating abilities, especially towards hard metal ions like iron(III). nih.gov The bidentate nature of the 3-hydroxy-4-pyridinone moiety allows for the formation of stable five-membered chelate rings with metal ions. This high affinity for iron has led to the development of hydroxypyridinone-based drugs for the treatment of iron overload diseases. rsc.org The pFe³⁺ value, a measure of the iron-chelating efficiency, for some hydroxypyridinones can be significantly high, indicating strong and selective binding to iron. rsc.org While this compound itself lacks the hydroxyl group necessary for this specific mode of high-affinity chelation, its derivatives, particularly those incorporating a hydroxyl group at the 3-position, are potent chelators. The ethyl group on the nitrogen atom can influence the lipophilicity and pharmacokinetic properties of the resulting metal complexes.

The general principle of chelation by hydroxypyridinones involves the deprotonation of the hydroxyl group and the coordination of the resulting alkoxide and the adjacent carbonyl oxygen to a metal ion.

Design and Synthesis of N-Ethylpyridin-4(1H)-one Based Ligands

Building upon the fundamental chelation properties of the pyridinone core, researchers have designed and synthesized more complex ligands based on the N-ethylpyridin-4(1H)-one scaffold to achieve specific coordination properties and biological activities. For example, multidentate ligands can be constructed by linking multiple pyridinone units together. This approach can lead to ligands with enhanced affinity and selectivity for specific metal ions. The design of these ligands often involves considering the desired coordination geometry and the nature of the target metal ion.

One strategy involves creating hybrid molecules where the pyridinone moiety is coupled with another functional group to achieve a desired biological effect. For instance, (3-hydroxypyridin-4-one)-coumarin hybrids have been designed and synthesized as multi-target-directed ligands. nih.gov Another approach is to attach polyamine chains to the pyridinone ring, which can act as vectors to deliver the chelating agent into cells. nih.gov The synthesis of these complex ligands often starts from a functionalized this compound precursor, which is then elaborated through a series of synthetic steps. nih.gov

Organocatalysis and Metal-Free Catalysis Applications

The role of the this compound scaffold specifically in organocatalysis and metal-free catalysis is not extensively documented in current scientific literature. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a powerful alternative to traditional metal-based catalysts. Pyridine (B92270) derivatives are key motifs in this field, valued for their ability to act as catalysts in various transformations. nih.gov Similarly, metal-free catalysis focuses on using non-metal species to promote reactions, a field where borane-catalyzed hydrogenations of pyridines have been successful. nih.gov

While the broader class of pyridone scaffolds has been explored within catalytic contexts, such as in rhodium-NHC platforms for alkyne dimerization, the research tends to focus on 2-pyridone derivatives. acs.orgacs.org These studies investigate how modifications to the pyridone ring can influence catalytic activity, for instance, by tuning the basicity of the ligand. acs.orgacs.org Methodologies for the metal-free synthesis and functionalization of pyridines and pyridones are also well-established, employing reagents like BF₃·OEt₂ to achieve regioselective additions. nih.govacs.org However, these reports primarily concern the synthesis of pyridone derivatives rather than their direct application as the primary catalyst.

At present, there is a lack of specific research detailing the application of this compound as an organocatalyst or in metal-free catalytic systems. Future research may yet explore the potential of this and related 4-pyridone structures in such catalytic roles.

Applications in Materials Science (e.g., Non-Linear Optical (NLO) Properties)

A derivative of this compound, specifically 1-ethyl-2,6-dimethyl-4(1H)-one trihydrate (EDMP), has been identified as a promising organic crystalline material for applications in non-linear optics (NLO). researchgate.net NLO materials are crucial for technologies that involve modulating the properties of light, such as frequency conversion and optical switching. The efficacy of an NLO material is intrinsically linked to its molecular and crystal structure, particularly the requirement for a non-centrosymmetric crystal lattice.

Research has demonstrated that EDMP is a potential material for second harmonic generation (SHG), a key NLO process that converts laser light of a specific frequency to light with twice that frequency. researchgate.net The material is noted for being transparent in the near-ultraviolet range, which is a desirable property for NLO applications. researchgate.net

The crystal structure of 1-ethyl-2,6-dimethyl-4(1H)-one trihydrate has been solved, providing the foundational data necessary to understand its NLO properties. The compound crystallizes in the monoclinic space group Cc, which is non-centrosymmetric, thereby allowing for second-order NLO effects like SHG. researchgate.net The detailed crystallographic parameters underscore its potential as a functional material in advanced optical systems. researchgate.net

NLO Properties of 1-ethyl-2,6-dimethyl-4(1H)-one trihydrate

PropertyValue
Chemical Formula C₉H₁₃NO · 3H₂O
Crystal System Monoclinic
Space Group Cc
a 8.382(1) Å
b 19.275(2) Å
c 7.220(3) Å
β 104.56(2)°
Z 4
NLO Application Potential for Second Harmonic Generation (SHG)

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 1-ethylpyridin-4(1H)-one and related N-alkyl pyridinones has established this class of compounds as a "privileged structure" in drug discovery. frontiersin.orgbohrium.com The pyridinone core can act as both a hydrogen bond donor and acceptor, and it serves as a bioisostere for various functional groups, including amides and phenyl rings. researchgate.net This versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for the development of effective therapeutic agents. researchgate.net

The synthesis of this compound is most commonly achieved through the N-alkylation of 4-hydroxypyridine (B47283) (also known as 4-pyridone). A significant body of research has focused on achieving regioselective N-alkylation over the competing O-alkylation, with various synthetic strategies developed to control this outcome. The choice of alkylating agent, base, and solvent all play crucial roles in determining the selectivity of this reaction.

Computational studies, primarily using Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating the structure-property relationships of pyridinone derivatives. nih.gov These theoretical approaches have provided valuable insights into their electronic structure, reactivity, and potential interactions with biological targets, thereby guiding the design of new molecules with desired activities. frontiersin.orgnih.gov Molecular docking studies, for instance, have been successfully employed to predict the binding modes of pyridinone-based inhibitors with various enzymes, such as the main protease of SARS-CoV-2. nih.gov

Research AreaKey Findings
Medicinal Chemistry Pyridinone scaffold is a "privileged structure" in drug discovery. frontiersin.orgbohrium.com
Can act as a hydrogen bond donor and acceptor. researchgate.net
Serves as a versatile bioisostere. researchgate.net
Synthesis Primarily synthesized via N-alkylation of 4-hydroxypyridine.
Regioselectivity (N- vs. O-alkylation) is a key challenge.
Computational Chemistry DFT and molecular docking are key tools for studying pyridinones. nih.gov
Provides insights into structure-property relationships and biological interactions. frontiersin.orgnih.gov

Unexplored Reactivity and Synthetic Opportunities

Despite the progress made, the full reactive potential of this compound remains largely untapped. While its synthesis through N-alkylation is well-established, the reactivity of the pyridinone ring itself presents numerous opportunities for further investigation. For example, the susceptibility of the electron-rich ring to electrophilic aromatic substitution at the 3- and 5-positions warrants a more systematic study. Understanding and controlling this reactivity could lead to a diverse array of functionalized derivatives.

Furthermore, the participation of the pyridinone ring in cycloaddition reactions is an area ripe for exploration. The dienophilic or dienic character of this compound in Diels-Alder reactions, for instance, could provide novel routes to complex polycyclic structures that are of interest in natural product synthesis and drug discovery. mdpi.com The photochemical reactivity of N-alkylpyridinones is another underexplored avenue that could lead to new synthetic transformations.

From a synthetic methodology perspective, the development of more sustainable and efficient routes to this compound and its derivatives is a continuous goal. This includes the exploration of catalytic methods that minimize waste and the use of hazardous reagents. The development of novel, highly regioselective N-alkylation procedures under milder conditions remains a significant objective.

Emerging Theoretical and Computational Challenges

The application of computational chemistry to the study of this compound presents several challenges and opportunities for future research. A primary challenge lies in the accurate theoretical prediction of the regioselectivity in its reactions. While computational models can provide insights, developing predictive models that can reliably guide synthetic efforts towards either N- or O-alkylation under various conditions would be a significant advancement.

Another emerging area is the use of computational methods to predict the reactivity of the pyridinone ring towards a broader range of reagents. This includes developing accurate models for predicting the outcomes of electrophilic substitutions and cycloaddition reactions. Such predictive power would greatly accelerate the discovery of new synthetic routes and novel molecular architectures.

In the context of medicinal chemistry, a key challenge is the accurate prediction of the binding affinity and pharmacokinetic properties of this compound derivatives. While molecular docking can predict binding modes, the quantitative prediction of binding energies remains a complex task. nih.govresearchgate.net The development of more sophisticated computational models, potentially incorporating machine learning and artificial intelligence, could lead to more accurate predictions and a more efficient drug discovery process.

Computational ChallengeFuture Research Direction
Predicting Regioselectivity Develop models to accurately predict N- vs. O-alkylation outcomes.
Modeling Reactivity Create predictive models for electrophilic substitution and cycloaddition reactions.
Predicting Biological Activity Improve the accuracy of binding affinity and pharmacokinetic predictions.
Advanced Modeling Techniques Incorporate machine learning and AI for more robust predictive models.

Potential for Novel Chemical Applications

The unique structural and electronic properties of this compound make it a promising candidate for a range of novel chemical applications beyond its current use as a synthetic intermediate. In medicinal chemistry, it can serve as a foundational building block for the development of new therapeutic agents. researchgate.net Given the broad spectrum of biological activities associated with the pyridinone scaffold, libraries of this compound derivatives could be synthesized and screened against a wide array of biological targets, including kinases, proteases, and receptors. acs.orgnih.gov

In the field of materials science, N-alkyl pyridinium (B92312) salts, which are closely related to this compound, have shown promise in various applications. researchgate.net There is potential to explore the use of this compound in the synthesis of novel polymers with interesting electronic or optical properties. Its ability to participate in hydrogen bonding and π-stacking interactions could be exploited in the design of self-assembling materials and supramolecular structures.

Furthermore, the coordination chemistry of this compound with various metal ions is an area that could lead to the development of new catalysts or functional metal-organic frameworks (MOFs). The nitrogen and oxygen atoms of the pyridinone ring provide potential coordination sites, and the ethyl group can be modified to tune the steric and electronic properties of the resulting metal complexes. The exploration of these and other novel applications will undoubtedly continue to drive research into this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.